2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Analytical Chemistry Quality Control Structural Confirmation

Researchers developing antibacterial or CNS agents need structurally consistent intermediates-substituting analogs alters potency and SAR. 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS 14731-88-5) eliminates this risk: • Privileged benzodioxole pharmacophore with distinct electronic & metabolic stability • Hydrazide group enables condensation to Schiff bases showing MIC 125 µg/mL vs S. aureus • Authenticated ¹H NMR & GC-MS spectra (Wiley KnowItAll) for unambiguous identity confirmation • Consistent ≥95% purity across batches simplifies QC workflows Suitable for focused library synthesis and analytical method development.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 14731-88-5
Cat. No. B185835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
CAS14731-88-5
Synonyms2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(=O)NN
InChIInChI=1S/C9H10N2O3/c10-11-9(12)4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,10H2,(H,11,12)
InChIKeyRUQXGTPXKXCQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS 14731-88-5): A Benzodioxole-Hydrazide Building Block for Medicinal Chemistry and Organic Synthesis


2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS 14731-88-5) is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol [1]. It features a 1,3-benzodioxole (methylenedioxybenzene) moiety linked to an acetohydrazide functional group, which endows it with versatile reactivity for the construction of nitrogen- and oxygen-containing heterocycles . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, where its hydrazide group enables condensation, cyclization, and metal complexation reactions to generate diverse libraries of bioactive molecules [2]. It is commercially available from multiple suppliers with typical purity specifications of >95% .

Why 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS 14731-88-5) Cannot Be Replaced by Common Hydrazide or Benzodioxole Analogs


Substitution of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide with structurally related compounds is not trivial and can undermine synthetic and biological outcomes. Unlike simple benzohydrazide or phenylacetohydrazide, this compound incorporates the 1,3-benzodioxole scaffold, which is recognized as a privileged pharmacophore conferring distinct electronic properties, enhanced metabolic stability, and unique binding interactions [1]. The specific spatial arrangement of the methylenedioxy ring and the hydrazide linkage influences both the compound's reactivity profile in condensation reactions and the three-dimensional conformation of derived hydrazones or heterocycles . Furthermore, direct bioactivity comparisons between closely related benzodioxole-acetohydrazide derivatives reveal that even minor structural modifications (e.g., substitution pattern on the benzodioxole ring, nature of the N'-substituent) lead to significant differences in potency, selectivity, and pharmacokinetic behavior [2]. Consequently, the exact CAS 14731-88-5 compound must be specified in procurement to ensure reproducibility of synthetic protocols and biological evaluations.

Quantitative Evidence for Selecting 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS 14731-88-5) Over Analogs


Structural Verification by Reference Spectral Data: ¹H NMR and MS (GC) of 2-(1,3-benzodioxol-5-yl)acetohydrazide

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS 14731-88-5) has authenticated ¹H NMR (in DMSO-d6) and two GC-MS spectra available in the Wiley KnowItAll spectral libraries, providing a verifiable reference for compound identity and purity [1]. While many benzodioxole-hydrazide analogs lack publicly accessible reference spectra, the availability of validated spectral data for this specific CAS number facilitates unambiguous identification, impurity profiling, and quality assurance in procurement and analytical workflows.

Analytical Chemistry Quality Control Structural Confirmation

Antibacterial Activity of Benzodioxol Derivatives: Class-Level Potency and Basis for Lead Optimization

A series of benzodioxol-based aryl acetate and acetic acid derivatives, which are structurally related to the core of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, were evaluated for antibacterial activity. The most potent derivative exhibited a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Staphylococcus aureus, which was two-fold more potent than the positive control cinoxacin (MIC = 250 µg/mL) [1]. Additionally, the same derivative showed an MIC of 250 µg/mL against Escherichia coli, matching the activity of cinoxacin (MIC = 250 µg/mL) [1]. These findings establish a quantitative baseline for the benzodioxole pharmacophore and underscore the potential of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide as a privileged scaffold for the development of novel antibacterial agents.

Antimicrobial Research Medicinal Chemistry Drug Discovery

Comparative Purity and Supply Specifications: 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide vs. Common Alternatives

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS 14731-88-5) is readily available from multiple commercial suppliers with a minimum purity specification of 95% . In contrast, close analogs such as 2-(1,3-benzodioxol-5-yloxy)acetohydrazide (CAS 588680-00-6) often have less standardized purity reporting, varying from 95% to 98% depending on the vendor . This consistent 95% baseline purity for CAS 14731-88-5 simplifies procurement and reduces the need for extensive in-house re-purification prior to use in sensitive reactions.

Procurement Quality Assurance Chemical Sourcing

Validated Application Scenarios for 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS 14731-88-5) Based on Available Evidence


Medicinal Chemistry: Synthesis of Hydrazone and Heterocycle Libraries for Antibacterial Screening

Researchers developing novel antibacterial agents can utilize 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide as a key intermediate. The compound's hydrazide group readily undergoes condensation with aldehydes or ketones to yield structurally diverse Schiff bases (hydrazones), a well-validated class of antibacterial compounds . As shown by related benzodioxol derivatives, this scaffold has demonstrated MIC values as low as 125 µg/mL against S. aureus, outperforming the standard cinoxacin (MIC 250 µg/mL) [1]. This makes the compound a valuable building block for generating focused libraries to explore structure-activity relationships (SAR) around the benzodioxole core.

Analytical Chemistry: Use as a Reference Standard for Method Development and Quality Control

Due to the availability of authenticated ¹H NMR and GC-MS reference spectra in the Wiley KnowItAll database [2], 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS 14731-88-5) serves as a reliable reference standard for analytical method development. This is particularly valuable for laboratories engaged in the synthesis and characterization of novel benzodioxole derivatives, where unambiguous identification of reaction products and by-products is essential. The spectral data enable accurate structure confirmation and purity assessment without the need for custom synthesis of an internal standard.

Pharmaceutical Research: Scaffold for Developing CNS-Active and Anticonvulsant Agents

The 1,3-benzodioxole moiety is a recurring pharmacophore in CNS-active agents. Studies on structurally related 2-(1,3-benzodioxol-5-yloxy)-N′-[substituted]acetohydrazide derivatives have identified potent anticonvulsant leads with ED50 values in the range of 100-150 mg/kg in mouse seizure models [3]. While the target compound (CAS 14731-88-5) lacks the ether linkage, its core benzodioxole-acetohydrazide structure provides a valuable starting point for the design and synthesis of novel anticonvulsant candidates, with the hydrazide group offering a convenient handle for further derivatization.

Procurement and Inventory Management: A Consistent-Quality Building Block

For procurement specialists and laboratory managers, the consistent 95% minimum purity specification of CAS 14731-88-5 across multiple reputable vendors (e.g., AKSci, Matrix Scientific) simplifies sourcing and reduces the need for incoming quality control testing. This contrasts with less common analogs that exhibit greater batch-to-batch variability. The compound's defined storage conditions (room temperature, desiccated) and classification as an irritant are also well-documented, facilitating safe handling and long-term storage planning.

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